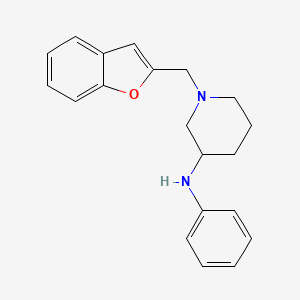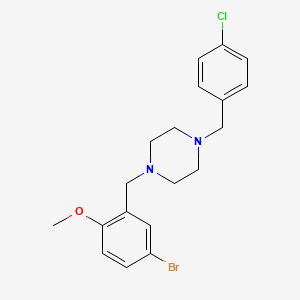
N-phenyl-4-(2-thienyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-(2-thienyl)-2-pyrimidinamine, also known as PTA, is a heterocyclic compound that has garnered attention in scientific research due to its potential applications in the field of medicinal chemistry. PTA belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-phenyl-4-(2-thienyl)-2-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the replication of various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-4-(2-thienyl)-2-pyrimidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, this compound has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to dissolve in aqueous solutions. In addition, this compound has been found to exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
N-phenyl-4-(2-thienyl)-2-pyrimidinamine has several potential future directions for research. One area of research could focus on the development of this compound derivatives that exhibit improved solubility and reduced toxicity. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by this compound. This could lead to the development of more targeted therapies for the treatment of various diseases. Finally, future research could investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
N-phenyl-4-(2-thienyl)-2-pyrimidinamine can be synthesized using various methods, including the reaction of 2-thienylamine with ethyl acetoacetate, followed by the reaction of the resulting product with phenyl isocyanate. Another synthesis method involves the reaction of 2-thienylamine with 4-chloro-3-nitropyridine, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting product is then reacted with phenyl isocyanate to yield this compound.
Applications De Recherche Scientifique
N-phenyl-4-(2-thienyl)-2-pyrimidinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
N-phenyl-4-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-2-5-11(6-3-1)16-14-15-9-8-12(17-14)13-7-4-10-18-13/h1-10H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFLKWUOVXGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-pyridinylmethyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091883.png)

![6-{4-[1-(dimethylamino)ethyl]-1-piperidinyl}-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6091891.png)
![2-[(3,4-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6091898.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B6091908.png)
![O-(4-{[(4-ethoxyphenyl)amino]carbonyl}phenyl) 4-methyl-1-piperidinecarbothioate](/img/structure/B6091914.png)

![methyl 2-{[(isobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6091920.png)
![4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6091931.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6091932.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6091945.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6091954.png)
![3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6091961.png)
![N-(1-methyl-3-phenylpropyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6091972.png)
